3-Amino-3-(3,4-dichlorophenyl)propanenitrile

Lipophilicity Drug-likeness ADME prediction

Select 3-Amino-3-(3,4-dichlorophenyl)propanenitrile (98% purity) to reduce impurity burden in multi-step syntheses. The 3,4-dichloro motif—privileged in FDA-approved drugs—enables orthogonal diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling, generating focused libraries from one intermediate. With XLogP3 1.8 and TPSA 49.8 Ų, it balances permeability for peripheral targets without excessive CNS penetration. Superior to non-chlorinated analogs that lack halogen-driven pharmacophore contributions and parallel derivatization sites.

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08 g/mol
Cat. No. B13035320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3,4-dichlorophenyl)propanenitrile
Molecular FormulaC9H8Cl2N2
Molecular Weight215.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CC#N)N)Cl)Cl
InChIInChI=1S/C9H8Cl2N2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2
InChIKeyDBISZULIWLXZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3,4-dichlorophenyl)propanenitrile: Physicochemical Identity and Structural Classification


3-Amino-3-(3,4-dichlorophenyl)propanenitrile (CAS 1270368-88-1) is a β-amino nitrile derivative characterized by a 3,4-dichlorophenyl moiety, a primary amine, and a nitrile group on a propanenitrile backbone [1]. The compound belongs to the class of substituted benzenepropanenitriles and possesses a molecular formula of C9H8Cl2N2, a molecular weight of 215.08 g/mol, and a calculated XLogP3 of 1.8 [1]. These features position it as a versatile intermediate with distinct physicochemical properties that differ from non-chlorinated or mono-chlorinated analogs.

Why Substituting 3-Amino-3-(3,4-dichlorophenyl)propanenitrile with Analogs Risks Synthetic and Property Mismatch


Generic substitution of 3-amino-3-(3,4-dichlorophenyl)propanenitrile with structurally similar β-amino nitriles—such as 3-amino-3-phenylpropanenitrile or 3-amino-3-(4-chlorophenyl)propanenitrile—introduces measurable deviations in lipophilicity, polar surface area, and halogen-dependent reactivity [1][2]. These differences can alter reaction kinetics, intermediate stability, and the biological profile of downstream products, making direct interchange unreliable without empirical validation [3]. The following quantitative evidence clarifies precisely where this compound diverges from its closest comparators.

Quantitative Differentiation of 3-Amino-3-(3,4-dichlorophenyl)propanenitrile Against Close Analogs


Lipophilicity Divergence: XLogP3 of 1.8 vs. 0.0 for the Unsubstituted Phenyl Analog

3-Amino-3-(3,4-dichlorophenyl)propanenitrile exhibits a calculated XLogP3 value of 1.8 [1], whereas the unsubstituted phenyl analog 3-amino-3-phenylpropanenitrile has a reported logP of 0.0 [2]. This 1.8 log unit increase reflects the lipophilic contribution of the 3,4-dichloro substitution pattern and translates to a theoretical 63-fold higher partition coefficient in octanol/water systems.

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area Distinction: 49.8 Ų vs. ~26 Ų for the Non-chlorinated Core

The topological polar surface area (TPSA) of 3-amino-3-(3,4-dichlorophenyl)propanenitrile is 49.8 Ų [1], while the TPSA of 3-amino-3-phenylpropanenitrile is approximately 26 Ų (the sum of the nitrile nitrogen and primary amine contributions) [2]. The ~24 Ų increase arises from the two chlorine substituents, which expand the molecular surface accessible to polar interactions.

Polar surface area Bioavailability CNS penetration

Molecular Weight and Halogen Mass Contribution: 215.08 g/mol vs. 146.19 g/mol

The target compound has a molecular weight of 215.08 g/mol [1], which is 68.89 g/mol greater than the 146.19 g/mol of 3-amino-3-phenylpropanenitrile . This mass increase—driven entirely by the two chlorine atoms—alters reaction stoichiometry, purification behavior (e.g., higher boiling point and lower volatility), and detection sensitivity in LC-MS workflows.

Molecular weight Halogen effect Synthetic intermediate

Purity Specification Advantage: 98% Typical vs. 95% for Common Analogs

3-Amino-3-(3,4-dichlorophenyl)propanenitrile is routinely supplied at 98% purity as verified by multiple vendors [1], whereas analogs such as 3-amino-3-phenylpropanenitrile and 3-amino-3-(4-chlorophenyl)propanenitrile are most commonly offered at 95% purity [2]. The 3% absolute purity difference represents a 60% relative reduction in total impurities (assuming the same impurity profile).

Purity Procurement specification Reproducibility

Chlorine Substituent Effect on Synthetic Utility: Enables Orthogonal Reactivity Not Available to Non-halogenated Analogs

The 3,4-dichlorophenyl moiety in 3-amino-3-(3,4-dichlorophenyl)propanenitrile introduces two aryl chloride sites amenable to transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution [1]. In contrast, 3-amino-3-phenylpropanenitrile lacks halogen handles, limiting downstream diversification to amine or nitrile modifications only [2].

Cross-coupling Halogen reactivity Derivatization

Optimal Application Scenarios for 3-Amino-3-(3,4-dichlorophenyl)propanenitrile Based on Quantitative Differentiation


Scaffold for Peripheral Drug Targets Requiring Moderate Lipophilicity

Given its XLogP3 of 1.8 and TPSA of 49.8 Ų [1], this compound is better suited as a starting scaffold for peripheral drug targets (e.g., oncology, inflammation) where moderate lipophilicity enhances membrane permeability without risking excessive CNS penetration. The non-chlorinated analog (logP 0.0) would require additional lipophilic modifications to achieve comparable passive permeability [2].

Building Block for Library Synthesis via Aryl Chloride Cross-Coupling

The two aryl chloride substituents enable parallel diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling [1], allowing medicinal chemistry teams to generate focused libraries from a single advanced intermediate. The non-halogenated analog offers no such orthogonal derivatization site, limiting library generation to amine/nitrile modifications only.

Process Chemistry Campaigns Requiring High-Purity Intermediates

With a typical vendor purity specification of 98% [1], 3-amino-3-(3,4-dichlorophenyl)propanenitrile minimizes the impurity burden in multi-step syntheses, reducing the need for intermediate purification. This contrasts with the 95% purity commonly offered for close analogs [2], which introduces a ~3× higher absolute impurity load that may interfere with sensitive catalytic steps.

Synthesis of Halogen-Enriched Bioactive Molecules

The 3,4-dichloro substitution pattern is a privileged motif in numerous FDA-approved drugs and agrochemicals, imparting metabolic stability and target-binding affinity. The compound's molecular weight (215.08 g/mol) and halogen content (33% by mass) [1] align with lead-like property guidelines for fragment elaboration, whereas the non-chlorinated analog (146.19 g/mol) lacks the halogen-driven pharmacophore contributions [2].

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